3-((Trifluoromethyl)thio)benzimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F3N2S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
InChI Key |
CYNWJGAAVQPUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(=N)N |
Origin of Product |
United States |
Computational and Theoretical Studies of 3 Trifluoromethyl Thio Benzimidamide
Molecular Dynamics (MD) Simulations
Lack of Publicly Available Research Hinders Detailed Computational Analysis of 3-((Trifluoromethyl)thio)benzimidamide
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. Despite the growing interest in molecules containing the trifluoromethylthio (SCF3) group for their unique physicochemical properties in medicinal chemistry, this particular benzimidamide derivative appears to be largely unexplored from a computational standpoint.
The trifluoromethylthio group is known for its high lipophilicity and electron-withdrawing nature, which can significantly influence a molecule's membrane permeability and binding characteristics. researchgate.netresearchgate.net Computational methods are powerful tools for understanding such influences at a molecular level. However, to conduct the detailed analysis outlined in the requested article—including conformational studies, ligand-environment interactions, reactivity modeling, and advanced QM/MM approaches—specific research dedicated to this compound is essential.
While general computational methodologies for studying related structures like benzimidazole (B57391) derivatives are well-established, the specific data required for a thorough analysis of this compound are not present in the public domain. Computational studies on other benzimidazole derivatives have utilized techniques like Density Functional Theory (DFT) for geometry optimization and analysis of molecular properties. researchgate.net Similarly, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are frequently employed to study the electronic structure and interactions of such molecules within complex biological systems. researchgate.netnih.govnih.govkit.edu
The conformational landscape of a molecule is fundamental to its function and can be significantly influenced by its environment. Conformational analysis, typically performed using computational methods, would be necessary to understand the stable geometries of this compound in different solvents or potential binding pockets. Studies on other molecules containing trifluoromethyl groups have demonstrated the utility of both experimental and theoretical methods in elucidating conformational preferences.
Furthermore, predictive modeling of the compound's reactivity, including the characterization of transition states and the elucidation of reaction mechanisms, would require dedicated quantum chemical calculations. These studies provide insights into the kinetic and thermodynamic aspects of chemical transformations.
Advanced Computational Methodologies in Chemical Research
Machine Learning Applications for Chemical Space Exploration of Benzimidamide Derivatives
The exploration of the vast chemical space of benzimidamide derivatives, including this compound, is a significant challenge in the discovery of new molecules with desired properties. Machine learning (ML) has emerged as a powerful tool to navigate this complexity, enabling the prediction of molecular properties and the identification of novel candidate compounds with greater efficiency than traditional experimental methods. By learning from existing data, ML models can uncover intricate structure-activity relationships (SAR) and structure-property relationships (SPR), thereby guiding the synthesis and testing of new derivatives.
While specific machine learning studies on this compound are not extensively documented in publicly available literature, the principles and techniques are widely applied to the structurally similar class of benzimidazole derivatives. The insights gained from these studies are directly translatable to the exploration of the chemical space of benzimidamide derivatives.
Predictive Modeling of Physicochemical and Biological Properties
A primary application of machine learning in chemical space exploration is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural or physicochemical features of a molecule (descriptors) and its biological activity or a specific property.
For the analogous benzimidazole derivatives, various machine learning algorithms have been employed to build predictive models for a range of activities:
Antifungal Activity: A QSAR study on a series of benzimidazole derivatives against Saccharomyces cerevisiae utilized multiple linear regression (MLR) to build models. The study found that descriptors such as lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were crucial in determining the antifungal activity nih.govresearchgate.net.
Anticorrosion Properties: Machine learning models, including random forest regression (Rf), K-nearest neighbor (KNN), and gradient boosting (GB), have been developed to predict the inhibition efficiencies of benzimidazole derivatives for steel alloys in acidic environments. In one study, the KNN model showed the best performance with a coefficient of correlation (R²) of 0.654 doi.org. Another study focusing on corrosion inhibitors achieved a promising performance with a support vector machine (SVM) model, yielding a correlation coefficient (R) of 0.9589 and a root-mean-square error (RMSE) of 4.45 researchgate.netnih.gov.
Antibacterial Activity: QSAR studies have also been performed on benzimidazole analogues to predict their antimicrobial activity. One such study resulted in a model with a predictive r² value of 0.7150 for external validation, indicating a good predictive ability ijpsr.com.
Anthelmintic Activity: The anthelmintic activity of 2-thioarylalkyl-1H-Benzimidazole derivatives against Haemonchus contortus was modeled using QSAR. The developed model identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as key quantum descriptors influencing the activity biolscigroup.us.
α-Amylase Inhibition: In a study on novel benzimidazole derivatives as potential α-amylase inhibitors, a QSAR model developed using the MLR technique indicated that the exact mass, topological diameter, and the number of rotational bonds were significant structural properties affecting the bioactivity nih.gov.
These examples demonstrate the utility of machine learning in predicting the biological and physicochemical properties of compounds within the broader benzimidazole/benzimidamide chemical space.
Below is an interactive data table summarizing the performance of various machine learning models in predicting properties of benzimidazole derivatives, which can be considered indicative of potential applications for benzimidamide derivatives.
| Predicted Property | Machine Learning Model | Key Descriptors | Performance Metric (R² or R) | Reference |
| Antifungal Activity | Multiple Linear Regression (MLR) | logP, Dipole Moment, Surface Area Grid | Not explicitly stated in abstract | nih.govresearchgate.net |
| Anticorrosion Efficiency | K-Nearest Neighbor (KNN) | Molecular Descriptors from DFT | R² = 0.654 | doi.org |
| Anticorrosion Efficiency | Support Vector Machine (SVM) | 11 optimal descriptors | R = 0.9589 | researchgate.netnih.gov |
| Antibacterial Activity | Multiple Linear Regression (MLR) | TPSA, H-bond acceptors, iLOGP, GGI4 | Predictive r² = 0.7150 | ijpsr.com |
| Anthelmintic Activity | QSAR (unspecified MLR) | Dipole Moment, EHOMO, Smallest Negative Charge | Not explicitly stated in abstract | biolscigroup.us |
| α-Amylase Inhibition | Multiple Linear Regression (MLR) | Exact Mass, Topological Diameter, Rotational Bonds | Not explicitly stated in abstract | nih.gov |
Note: The performance metrics are based on the specific datasets and validation methods used in the cited studies.
Virtual Screening and Identification of Novel Derivatives
Machine learning models, once validated, can be used for large-scale virtual screening of compound libraries. This process allows for the rapid identification of derivatives that are predicted to have desirable properties, thus prioritizing them for synthesis and experimental testing. For instance, a ligand-based virtual screening of the ZINC15 database was performed to identify novel benzimidazole derivatives as potential inhibitors of triosephosphate isomerase from Leishmania mexicana nih.govnih.gov. This approach, guided by computational predictions, led to the identification of a compound with significant leishmanicidal activity nih.gov.
Furthermore, generative models, a more advanced application of machine learning, can be used to design entirely new molecules within the benzimidamide chemical space that are optimized for specific properties peng-lab.org. These models learn the underlying patterns in a given dataset of molecules and can then generate novel, synthetically accessible structures with high predicted activity and desirable pharmacokinetic profiles.
The integration of AI and machine learning into the drug discovery pipeline offers a powerful strategy to accelerate the exploration of the chemical space of benzimidamide derivatives. By building robust predictive models and employing virtual screening and de novo design techniques, researchers can more effectively navigate the vast landscape of possible molecular structures to uncover new compounds with therapeutic potential.
Structure Function Relationships Sfr of 3 Trifluoromethyl Thio Benzimidamide and Its Derivatives
Influence of the Trifluoromethylthio Group on Molecular Functionality
The trifluoromethylthio (-SCF3) group is a unique and powerful substituent in medicinal chemistry, valued for its ability to significantly modulate the physicochemical properties of a molecule. researchgate.net Its influence on the molecular functionality of 3-((Trifluoromethyl)thio)benzimidamide is multifaceted, stemming from its distinct electronic, steric, and conformational characteristics.
The trifluoromethylthio group is characterized by its strong electron-withdrawing nature, a property that profoundly impacts a molecule's interactions with its biological targets. nih.gov This electron-withdrawing effect can enhance electrostatic interactions and hydrogen bonding with biological macromolecules. nih.gov By decreasing the electron density on the aromatic ring, the -SCF3 group can influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding.
Furthermore, the introduction of the -SCF3 group can lead to enhanced metabolic stability. researchgate.net The strong carbon-fluorine bonds within the trifluoromethyl group are resistant to metabolic degradation, which can prolong the biological half-life of the compound. nih.gov This increased stability is a significant advantage in drug design, as it can lead to more durable therapeutic effects. The lipophilicity conferred by the -SCF3 group can also improve a drug's ability to cross cell membranes, thereby increasing its bioavailability. researchgate.netnih.gov
The following table summarizes the key electronic properties of the trifluoromethylthio group and their implications for molecular interactions:
| Electronic Property | Implication for Molecular Interaction and Recognition |
| Strong Electron-Withdrawing Nature | Modulates the acidity/basicity of the benzimidamide scaffold, potentially enhancing interactions with biological targets. nih.gov |
| High Electronegativity | Can improve hydrogen bonding and electrostatic interactions with receptors. nih.gov |
| Increased Metabolic Stability | The robust C-F bonds resist enzymatic degradation, leading to a longer duration of action. researchgate.netnih.gov |
| Enhanced Lipophilicity | Improves permeability across biological membranes, potentially increasing bioavailability. researchgate.netnih.gov |
The trifluoromethylthio group, while having a compact steric profile, is bulkier than a methyl group and can introduce significant steric hindrance. nih.govnih.gov This steric bulk can play a crucial role in determining the binding selectivity of a molecule for its target. By occupying specific pockets in a receptor or enzyme active site, the -SCF3 group can promote a more precise and stronger binding interaction, while preventing binding to off-target sites.
Role of the Benzimidamide Scaffold in Modulating Molecular Interactions
The benzimidamide scaffold is a key structural feature that provides a rigid framework for the presentation of functional groups and engages in various non-covalent interactions with biological targets. Its aromatic nature and the presence of the imidamide group are central to its role in molecular recognition. wikipedia.org The benzimidazole (B57391) scaffold, a close structural relative, is known for its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, and it is expected that the benzimidamide scaffold behaves similarly. nih.gov
The nature and position of substituents on the phenyl ring of the benzimidamide scaffold can significantly impact its biological activity. Structure-activity relationship (SAR) studies on related benzimidazole derivatives have shown that substitutions at various positions on the benzimidazole nucleus greatly influence their therapeutic potential. nih.gov
Position of Substituents: The specific location of a substituent on the phenyl ring is critical. For instance, in some benzimidazole series, substitutions at the C5 and C6 positions have been shown to be particularly important for activity. nih.gov The precise positioning of a group can optimize interactions with specific amino acid residues in a target protein.
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents on the phenyl ring are a major determinant of molecular function.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) can decrease the electron density of the aromatic ring. This can affect the pKa of the imidamide group and influence the strength of hydrogen bonds. mdpi.com In some cases, EWGs can enhance binding affinity by creating favorable electrostatic interactions with the receptor. researchgate.net However, strongly electron-withdrawing groups can sometimes lead to reduced activity. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl groups increase the electron density of the phenyl ring. This can also modulate the electronic properties of the scaffold and its interaction with biological targets. The effect of EDGs can be complex, sometimes leading to increased activity and in other cases, decreased activity, depending on the specific target and binding mode.
The following table provides examples of how different substituents on the phenyl ring can influence molecular interactions, based on studies of related compounds:
| Substituent Type | Position | Potential Effect on Molecular Interaction |
| Electron-Withdrawing | Varies | Can enhance electrostatic interactions and hydrogen bonding. nih.govresearchgate.net May decrease activity if too strong. nih.gov |
| Electron-Donating | Varies | Can modulate the electronic character of the scaffold, influencing binding affinity. |
| Halogens (e.g., -Cl, -F) | Varies | Can alter lipophilicity and participate in halogen bonding, influencing binding and membrane permeability. |
The nitrogen atoms of the imidamide group can act as both hydrogen bond donors and acceptors. Substitution at one or both of these nitrogens can block their ability to act as hydrogen bond donors, which can be either beneficial or detrimental to binding, depending on the specific requirements of the biological target. Furthermore, the introduction of substituents at these positions can introduce steric bulk, which can be leveraged to achieve selective binding to a particular target. The nature of the substituent (e.g., alkyl, aryl) will also influence the lipophilicity and solubility of the resulting derivative.
Quantitative Structure-Function Relationship (QSFR) Studies
Quantitative Structure-Function Relationship (QSFR) or Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govarchivepp.com These studies are invaluable for understanding the key molecular features that govern the functionality of a compound and for designing new derivatives with improved properties.
For benzimidamide derivatives, QSFR studies can be employed to develop mathematical models that predict their biological activity based on various molecular descriptors. These descriptors can include:
Electronic descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which quantify the electronic characteristics of the molecule.
Steric descriptors: Like molecular volume, surface area, and specific shape indices, which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological descriptors: Which are numerical representations of the molecular structure, including connectivity indices and branching patterns.
While specific QSFR studies on this compound are not extensively reported, QSAR analyses of related benzimidazole and benzamide derivatives have provided valuable insights. biointerfaceresearch.comunair.ac.id For example, studies on benzimidazole derivatives have successfully identified key descriptors correlated with their anti-enterovirus activities. biointerfaceresearch.com Similarly, QSAR models for benzimidazole derivatives against Pseudomonas aeruginosa have been developed, demonstrating the predictive power of these computational approaches. nih.gov These studies highlight the potential of QSFR to guide the rational design of novel and more potent this compound derivatives.
Selection and Derivation of Molecular Descriptors
To establish a quantitative understanding of the structure-function relationships of this compound and its analogs, a crucial first step is the selection and calculation of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are broadly categorized into several classes, including electronic, steric, and topological descriptors.
For benzimidamide derivatives, a variety of molecular descriptors can be calculated to construct robust Quantitative Structure-Activity Relationship (QSAR) models. In studies of related benzimidazole derivatives, descriptors have been successfully used to correlate structure with biological activity. nih.gov The selection of descriptors is guided by the specific functional properties of interest. For instance, in the context of designing new chemical entities, descriptors related to absorption, distribution, metabolism, and excretion (ADME) are of high importance.
Commonly employed molecular descriptors for compounds like this compound would likely include:
Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's reactivity and ability to participate in charge-transfer interactions. The potent electron-withdrawing nature of the trifluoromethylthio (-SCF3) group significantly influences the electronic properties of the aromatic ring. researchgate.netx-mol.net
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors that can influence how a molecule interacts with a biological target or a material matrix. For instance, the bulkiness of substituents on the benzimidamide core can be critical for its binding affinity to a receptor.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of molecular connectivity and branching.
The following table illustrates a hypothetical selection of molecular descriptors that could be calculated for this compound and a series of its derivatives to build a predictive model.
| Derivative | Molecular Weight ( g/mol ) | LogP | Molar Refractivity (cm³) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| This compound | 234.22 | 2.8 | 52.5 | 3.5 | -7.2 | -1.5 |
| Derivative A (4-Chloro) | 268.67 | 3.5 | 57.3 | 2.8 | -7.4 | -1.8 |
| Derivative B (4-Methoxy) | 264.25 | 2.6 | 55.1 | 4.2 | -6.9 | -1.3 |
| Derivative C (4-Nitro) | 279.22 | 2.9 | 54.8 | 6.1 | -7.8 | -2.2 |
This table contains hypothetical data for illustrative purposes.
Development of Predictive Models for Functional Modulations
With a set of calculated molecular descriptors for a series of this compound derivatives, predictive models can be developed to establish a quantitative relationship between the descriptors and the observed functional properties. These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby streamlining the discovery process. researchgate.net
The development of such models typically involves statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques. nih.gov For instance, a 3D-QSAR study on benzimidazole carboxamide derivatives utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to build predictive models for their biological activity. nih.gov These models provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.
A hypothetical QSAR equation for a specific functional property of this compound derivatives might take the following form:
Activity = a(LogP) + b(Dipole Moment) - c(LUMO) + d
In this equation, 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant. Such an equation would suggest that the activity is positively correlated with lipophilicity (LogP) and dipole moment, while being negatively correlated with the LUMO energy.
The predictive power and robustness of these models are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. A high correlation coefficient (R²) and cross-validated correlation coefficient (Q²) are indicative of a statistically significant and predictive QSAR model. researchgate.net
Principles of Rational Design for Advanced Chemical and Material Applications
The insights gained from structure-function relationship studies provide a solid foundation for the rational design of novel this compound derivatives with tailored properties for specific applications in chemistry and materials science.
Strategic Modifications for Tuned Physicochemical Characteristics
The physicochemical properties of this compound can be strategically tuned by making specific modifications to its molecular structure. The trifluoromethylthio (-SCF3) group itself imparts unique properties, including high lipophilicity and metabolic stability, which can be advantageous in various applications. researchgate.netx-mol.netresearchgate.net
Key physicochemical characteristics that can be modulated include:
Lipophilicity: The introduction of the -SCF3 group generally increases the lipophilicity of a molecule. researchgate.net This property can be further fine-tuned by introducing or modifying other substituents on the aromatic ring. For example, the addition of halogen atoms would likely increase lipophilicity, while the incorporation of polar groups like hydroxyl or amino groups would decrease it.
Electronic Properties: The strong electron-withdrawing nature of the -SCF3 group significantly influences the electron density of the benzimidamide system. researchgate.net This can be further modulated by the introduction of other electron-donating or electron-withdrawing groups on the aromatic ring, which in turn can affect the molecule's reactivity and intermolecular interactions.
Solubility: The aqueous solubility of the compound can be modified by introducing polar functional groups that can participate in hydrogen bonding with water molecules.
The following table illustrates how strategic modifications to the this compound scaffold could be used to tune its physicochemical properties.
| Modification | Expected Change in Lipophilicity (LogP) | Expected Change in Electron Density of Ring | Expected Change in Aqueous Solubility |
| Addition of a 4-nitro group | Increase | Decrease | Decrease |
| Addition of a 4-amino group | Decrease | Increase | Increase |
| Replacement of -SCF3 with -OCH3 | Decrease | Increase | No significant change |
| Addition of a 5-fluoro group | Increase | Decrease | Decrease |
This table contains hypothetical data for illustrative purposes.
Design of Analogs for Specific Chemical Interactions
The rational design of analogs of this compound can be directed towards achieving specific chemical interactions, which is crucial for applications such as catalysis, sensing, and the development of advanced materials. The benzimidamide moiety itself is capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking.
For example, in the context of designing enzyme inhibitors, molecular docking studies can be employed to understand the binding mode of the parent compound within the active site of a target protein. nih.gov This information can then be used to design analogs with improved binding affinity. For instance, if a specific region of the binding pocket is hydrophobic, extending a hydrophobic substituent from the benzimidamide core could enhance binding. Conversely, if a hydrogen bond acceptor is present in the active site, introducing a hydrogen bond donor on the ligand could lead to a more stable complex. The design of novel benzamide-based histone deacetylase inhibitors has been guided by such rational molecular modification approaches. nih.gov
The design of analogs for material science applications might focus on enhancing properties like thermal stability, optical properties, or the ability to self-assemble into ordered structures. For instance, introducing long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of chromophores could lead to materials with interesting photophysical properties.
Applications and Future Research Directions in 3 Trifluoromethyl Thio Benzimidamide Chemistry
3-((Trifluoromethyl)thio)benzimidamide as a Strategic Synthetic Intermediate
The benzimidamide moiety of this compound offers multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of more complex molecules. Its strategic importance lies in its ability to serve as a foundational structure for introducing the trifluoromethylthio group into diverse molecular frameworks.
Building Block for Novel Fluorinated Heterocyclic Compounds
The development of novel fluorinated heterocyclic compounds is a significant area of research, particularly in the quest for new pharmaceuticals and agrochemicals researchgate.netbeilstein-journals.org. The benzimidamide scaffold can be readily transformed into various heterocyclic systems. For instance, the imidamide functional group can undergo cyclization reactions with suitable reagents to form triazoles, oxadiazoles, or other heterocyclic rings. The presence of the 3-((trifluoromethyl)thio)phenyl moiety ensures the incorporation of this valuable fluorine-containing group into the final heterocyclic product. The synthesis of such compounds is of high interest as the inclusion of fluorine atoms and heterocyclic moieties are recurrent motifs in FDA-approved drugs researchgate.net.
Precursor in the Synthesis of Advanced Organic Molecules
Beyond heterocycles, this compound is a precursor for a range of advanced organic molecules. The amino and imino groups of the benzimidamide can be functionalized to introduce new substituents and build molecular complexity. The trifluoromethylthio group itself can influence the reactivity of the aromatic ring, potentially directing further substitutions. Synthetic routes to introduce the trifluoromethylthio group generally fall into two categories: direct introduction of the -SCF3 group or the construction of the -SCF3 group from sulfur-containing precursors researchgate.netresearchgate.net. Molecules containing the trifluoromethylthio group are extensively used in the synthesis of pharmaceuticals and agrochemicals researchgate.netresearchgate.net.
Exploration of Novel Chemical Transformations and Methodologies
The development of efficient and selective methods for the synthesis and transformation of this compound is crucial for expanding its utility. Research in this area focuses on creating innovative synthetic routes and catalyst systems, as well as broadening the scope of its reactions.
Development of Innovative Synthetic Routes and Catalyst Systems
Recent advancements in catalysis have provided powerful tools for trifluoromethylthiolation reactions. Transition metal catalysis, particularly with copper, gold, and palladium, has been instrumental in the formation of C-SCF3 bonds rhhz.netnih.gov. For instance, gold-catalyzed cross-coupling reactions have been developed for the efficient synthesis of aryl trifluoromethylthioethers nih.gov. Such methodologies could potentially be adapted for the synthesis of this compound or its derivatives. Furthermore, photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethylthio radicals for subsequent reactions mst.edu.
The development of novel catalyst systems is key to achieving high yields and selectivity in the synthesis and functionalization of complex molecules like this compound. The table below summarizes some modern catalytic approaches for trifluoromethylthiolation reactions.
| Catalytic System | Description | Potential Application |
| Copper Catalysis | Copper catalysts are effective in promoting the trifluoromethylthiolation of various substrates, including aryl halides and boronic acids. | Synthesis of this compound from corresponding aryl precursors. |
| Gold Catalysis | Gold complexes have been shown to catalyze the cross-coupling of organohalides with trifluoromethylthiolating agents. | Late-stage functionalization of molecules containing the benzimidamide core. |
| Palladium Catalysis | Palladium-catalyzed reactions are widely used for cross-coupling and C-H activation, enabling the introduction of the SCF3 group. | Direct trifluoromethylthiolation of the benzimidamide aromatic ring. |
| Photoredox Catalysis | Visible-light-mediated photoredox catalysis allows for the generation of trifluoromethylthio radicals under mild conditions. | Functionalization of this compound via radical pathways. |
Expansion of Reaction Scope and Substrate Generality
A key goal in synthetic chemistry is to develop reactions that are applicable to a wide range of substrates. Research efforts are directed towards expanding the scope of reactions involving this compound to tolerate various functional groups. This would allow for its incorporation into more diverse and complex molecular architectures. The development of robust synthetic methods is essential for the late-stage functionalization of bioactive molecules, which is a critical strategy in drug discovery.
Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Chemical Behavior
The precise characterization of this compound and its derivatives is essential for understanding their chemical properties and behavior. A combination of advanced spectroscopic and structural techniques is employed for this purpose.
Spectroscopic Characterization of Benzimidamide Derivatives
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. For benzimidamide derivatives, characteristic peaks for N-H, C=N, and C-S stretching vibrations can be observed researchgate.netresearchgate.netorientjchem.org. The C-F stretching vibrations from the trifluoromethyl group would also be present. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the molecular structure. ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, while ¹⁹F NMR is specific for the trifluoromethyl group, offering insights into its electronic environment researchgate.netrsc.orgrsc.orgspectrabase.comchemicalbook.com. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which helps in confirming the structure. |
Structural Analysis of Benzimidazole (B57391) and Related Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. The crystal structures of various benzimidazole derivatives have been reported, providing valuable data on bond lengths, bond angles, and intermolecular interactions researchgate.netnih.govnih.gov. Such studies on this compound or its close analogs would reveal how the trifluoromethylthio group influences the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Emerging Research Areas and Interdisciplinary Studies
The unique physicochemical properties imparted by the trifluoromethylthio (SCF3) group are positioning compounds like this compound at the forefront of several emerging and interdisciplinary research fields. The strong electron-withdrawing nature and high lipophilicity of the SCF3 group make it a valuable moiety in designing novel molecules for diverse applications. researchgate.netnbinno.combohrium.com
Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Flow Chemistry)
Modern synthetic chemistry is increasingly driven by the principles of sustainable or "green" chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of complex molecules like this compound is being re-evaluated through this lens. Key areas of integration include the use of greener solvents to replace traditional volatile organic compounds and the adoption of flow chemistry for more efficient and safer production.
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for the synthesis of trifluoromethylthio-containing compounds. These benefits include superior heat and mass transfer, improved safety when handling reactive intermediates, and the potential for streamlined, automated synthesis.
| Sustainable Principle | Application in Trifluoromethylthio Compound Synthesis | Potential Benefits |
| Green Solvents | Replacing chlorinated or polar aprotic solvents with alternatives like ionic liquids, supercritical fluids, or bio-based solvents. | Reduced environmental impact, improved worker safety, potential for easier product separation. |
| Flow Chemistry | Continuous manufacturing processes in microreactors or packed-bed reactors. | Enhanced reaction control, improved safety and scalability, higher yields, and reduced waste. |
| Catalysis | Development of more efficient and recyclable catalysts (e.g., copper-catalyzed reactions) for trifluoromethylthiolation. researchgate.net | Lower energy requirements, reduced stoichiometric waste, increased reaction efficiency. |
Potential Applications in Functional Materials Science
The distinct electronic properties and stability associated with the trifluoromethylthio group suggest potential applications for this compound and related structures in the field of functional materials science. The benzimidamide core provides a rigid scaffold capable of forming hydrogen bonds, while the SCF3 group can be used to fine-tune properties such as solubility, thermal stability, and electronic characteristics.
Potential applications are being explored in areas such as:
Organic Electronics: The strong electron-withdrawing nature of the SCF3 group can modify the electronic energy levels (HOMO/LUMO) of organic molecules, making them suitable candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Advanced Polymers: Incorporation of trifluoromethylthio-containing monomers into polymer chains could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties.
Liquid Crystals: The rigid structure of the benzimidamide core combined with the unique properties of the SCF3 substituent could be leveraged to design novel liquid crystalline materials with specific phase behaviors and electro-optical responses.
Chemoinformatics and High-Throughput Methodologies for Compound Discovery and Optimization
The discovery and optimization of novel compounds are being accelerated by the integration of computational and automated experimental techniques. Chemoinformatics and high-throughput screening (HTS) are pivotal in navigating the vast chemical space to identify and refine molecules like this compound for specific biological or material applications. halolabs.com
Chemoinformatics utilizes computational methods to analyze and predict the properties of molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of trifluoromethylthiobenzimidamide derivatives with their biological activity or material properties, guiding the design of more potent or effective compounds. nih.gov Virtual screening of large compound libraries can identify new molecules with desired characteristics before they are synthesized in the lab.
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific target or assay. This methodology is crucial for identifying lead compounds from large libraries of trifluoromethylthio-containing molecules. By automating the experimental process, HTS significantly shortens the timeline for discovering new drug candidates or functional materials. halolabs.comamericanlaboratory.com The combination of HTS with chemoinformatics creates a powerful closed-loop system for accelerated discovery, where computational predictions are rapidly tested experimentally, and the results are used to refine subsequent computational models. chemrxiv.org
Future Perspectives and Unresolved Challenges in Trifluoromethylthiobenzimidamide Research
Despite the growing interest in trifluoromethylthio-containing compounds, several challenges remain. Future research will focus on overcoming synthetic hurdles and gaining a more profound understanding of the molecular mechanisms that underpin their unique properties.
Overcoming Remaining Synthetic Complexities
The synthesis of molecules containing the SCF3 group presents ongoing challenges for chemists. While numerous methods have been developed, they often face limitations. The primary synthetic routes fall into two categories: the direct introduction of an SCF3 group into a molecule or the indirect construction of the group from trifluoromethyl (CF3) and sulfur-containing precursors. researchgate.netbohrium.comx-mol.net
Key challenges that future research aims to address include:
Reagent Availability and Stability: Many reagents used for trifluoromethylthiolation can be expensive, unstable, or difficult to handle, limiting their widespread use.
Functional Group Tolerance: Existing methods can have poor compatibility with certain functional groups, restricting the complexity of the molecules that can be synthesized. researchgate.net
Regioselectivity: Controlling the precise position of the SCF3 group on a complex scaffold, particularly in late-stage functionalization, remains a significant challenge.
Scalability: Many laboratory-scale methods are difficult to scale up for industrial production, hindering the translation of research findings into commercial products.
| Synthetic Challenge | Description | Future Research Direction |
| Reagent Development | The need for safe, stable, and cost-effective sources of the SCF3 moiety. | Design of novel electrophilic, nucleophilic, and radical trifluoromethylthiolating agents with improved handling characteristics. |
| Methodological Diversity | Expanding the toolkit of reactions to introduce the SCF3 group under mild conditions. | Exploration of new catalytic systems (e.g., photoredox, electrochemistry) and cross-coupling reactions. |
| Late-Stage Functionalization | Introducing the SCF3 group at a late stage in a synthetic sequence to diversify complex molecules. | Development of highly selective C-H functionalization methods to install the SCF3 group with precision. researchgate.net |
Deepening Mechanistic Understanding at the Molecular Level
A fundamental understanding of the reaction mechanisms for installing the SCF3 group and the molecular interactions that govern the properties of trifluoromethylthio-containing compounds is crucial for future progress. researchgate.net A detailed mechanistic insight allows for the rational optimization of reaction conditions, the prediction of outcomes for new substrates, and the design of molecules with tailored properties.
Future research will likely focus on:
Computational Modeling: Using density functional theory (DFT) and other computational tools to model reaction pathways, transition states, and intermediates in trifluoromethylthiolation reactions.
Spectroscopic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to observe reactive intermediates and elucidate reaction kinetics.
Structure-Property Relationships: Systematically studying how the placement and electronic environment of the SCF3 group influence the conformation, reactivity, and biological or physical properties of the parent molecule. This knowledge is essential for designing next-generation pharmaceuticals, agrochemicals, and functional materials. nbinno.com
Advancements in Computational Tools for Predictive Design
The rational design of novel therapeutic agents has been significantly accelerated by the advent of sophisticated computational tools. In the context of this compound and its analogs, these in silico methods are indispensable for predicting molecular behavior, optimizing for target affinity, and ensuring favorable pharmacokinetic profiles before undertaking costly and time-consuming synthesis. benthamdirect.compatsnap.com These computational approaches allow researchers to model, predict, and analyze complex biological interactions, thereby streamlining the drug development process. patsnap.com
Modern drug discovery leverages a suite of computational applications for structure-based drug design (SBDD) and cheminformatics. nih.gov For compounds within the benzimidazole class, these tools are crucial for understanding structure-activity relationships (SAR) and guiding the modification of substituents to enhance pharmacological activity and selectivity. benthamdirect.com
Key Computational Methodologies
Several computational techniques are pivotal in the predictive design of benzimidazole derivatives. These include molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. benthamdirect.compatsnap.com
Molecular Docking and Virtual Screening: Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. patsnap.commdpi.com This technique is routinely used in the study of benzimidazole derivatives to understand drug-receptor interactions. nih.gov For instance, studies on various 2-substituted benzimidazoles have used docking to evaluate their binding efficiency against specific cancer targets like the estrogen receptor ER-alpha (PDB code: 3ERT) and cyclin-dependent kinase 8 (CDK-8). nih.govymerdigital.com Software such as PyRx, Schrodinger-Maestro, and Autodock are commonly employed for these simulations. ymerdigital.comresearchgate.net Virtual screening, an extension of this approach, involves docking large libraries of compounds against a target to identify potential hits. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org Although specific QSAR studies on this compound are not prominent, this methodology is a proven tool for predicting the activity of new compounds and guiding the optimization of lead candidates within a chemical series. acs.orgdntb.gov.ua By correlating molecular descriptors (e.g., lipophilicity, electronic properties) with experimental data, QSAR can guide the rational design of more potent benzimidazole analogs. benthamdirect.com
Molecular Dynamics (MD) Simulations: To complement the static view provided by molecular docking, MD simulations are used to study the physical movements of atoms and molecules over time. patsnap.com This provides valuable insights into the stability of the ligand-protein complex and the dynamic behavior of the compound within the binding site, which is crucial for understanding the nuances of molecular recognition. benthamdirect.com
ADMET Prediction: In silico tools are also critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. benthamdirect.comdntb.gov.ua Early assessment of these pharmacokinetic and toxicological parameters helps to identify compounds with a higher probability of success in later stages of drug development. For benzimidazole derivatives, various software platforms like SwissADME and OSIRIS Data Warrior have been used to calculate properties related to oral bioavailability and potential toxicity. ceon.rs
The trifluoromethylthio (SCF3) group, a key feature of the subject compound, significantly influences properties like lipophilicity and metabolic stability. enamine.netresearchgate.netx-mol.netbohrium.com Computational tools are particularly adept at modeling the impact of such fluorinated groups, whose strong electron-withdrawing nature can alter receptor interactions and pharmacokinetic behavior. mdpi.comnih.gov
Interactive Data on Computational Tools
The following table summarizes the primary computational tools and their applications in the design and analysis of benzimidazole-class compounds.
| Computational Tool | Primary Function | Application in Benzimidazole Research | Example Software/Platform |
|---|---|---|---|
| Molecular Docking | Predicts ligand-protein binding mode and affinity. mdpi.com | Evaluating binding of derivatives to targets like HIV-1 Reverse Transcriptase, CDK-8, and DNA gyrase. nih.govresearchgate.netspast.org | Schrodinger-Maestro, PyRx, Autodock, Glide. nih.govymerdigital.comresearchgate.net |
| Virtual Screening | Screens large compound libraries to identify potential hits. benthamdirect.compatsnap.com | Identifying novel benzimidazole scaffolds with potential anticancer or antimicrobial activity. benthamdirect.comymerdigital.com | Various integrated platforms. |
| QSAR | Correlates chemical structure with biological activity. acs.org | Guiding the design of more potent and selective compounds by predicting activity based on structural features. benthamdirect.com | Multiple statistical and machine learning packages. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules over time. benthamdirect.compatsnap.com | Assessing the stability of the ligand-receptor complex and understanding interaction dynamics. researchgate.net | NAMD, CHARMM. nih.gov |
| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. benthamdirect.com | Evaluating oral bioavailability, toxicity, and metabolic properties of novel benzimidazole derivatives. ceon.rs | SwissADME, OSIRIS Data Warrior. ceon.rs |
Detailed Research Findings from Computational Studies
Computational studies on benzimidazole analogs have yielded specific, predictive data that guides further experimental work. The table below highlights selected findings from molecular docking studies.
| Compound Class | Protein Target | Key Finding | Reported Docking Score (kcal/mol) |
|---|---|---|---|
| 2-Substituted Benzimidazoles | ER-alpha (3ERT) | A bromobenzyl substitution at the 2nd position of the benzimidazole scaffold showed the highest binding efficiency among tested compounds. ymerdigital.com | -8.3 ymerdigital.com |
| Benzimidazole Derivatives | M. tuberculosis KasA (6P9K) | Compounds with a p-amino phenyl ring showed strong binding affinity, with hydrogen bond interactions involving the benzimidazole nitrogen. nih.gov | -7.368 nih.gov |
| Benzimidazole Derivatives | Cyclooxygenase-1 (COX-1) | Demonstrated powerful interaction, indicating potential anti-inflammatory activity. researchgate.net | -8.1 researchgate.net |
| Benzimidazole Derivatives | Cyclooxygenase-2 (COX-2) | Showed very strong interaction, suggesting high potential as an anti-inflammatory agent. researchgate.net | -8.9 researchgate.net |
Collectively, these computational tools provide a powerful framework for the predictive design of novel molecules like this compound, enabling the optimization of their biological activity and drug-like properties in a targeted and efficient manner.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-((Trifluoromethyl)thio)benzimidamide, and how do reaction conditions influence yield?
- The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling reactions using N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines. Halogen substituents (Cl, Br, I) at the 2-position of the phenyl group in imidoyl chlorides are tolerated, though aryl bromides and chlorides exhibit slightly lower reactivity compared to iodides. Ligands like TMEDA are critical for catalytic efficiency .
- Another route involves condensation of 3-(trifluoromethyl)benzamides with hydroxylamine derivatives. For example, N'-hydroxy-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzimidamide was synthesized in 85% yield using methanol as a solvent under reflux, with purity confirmed by LC/MS and NMR .
Q. What analytical techniques are recommended for characterizing this compound?
- 1H/13C NMR : Essential for confirming the benzimidamide scaffold and trifluoromethylthio group. For instance, aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while the NH group resonates near δ 9.5 ppm .
- LC/MS : Validates molecular weight (e.g., [M+H]+ at m/z 289.1) and monitors reaction progress .
- X-ray crystallography : Used for resolving ambiguous structural features, though no crystallographic data for this specific compound is reported in the literature.
Q. How can researchers assess the purity of this compound and detect common impurities?
- Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm is effective. A validated method for related benzimidamide impurities uses a C18 column, acetonitrile/water mobile phase, and a gradient elution (e.g., 40–70% acetonitrile over 20 minutes) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylthio group influence reactivity in cross-coupling reactions?
- The strong electron-withdrawing nature of the -SCF3 group activates the benzimidamide core toward nucleophilic substitution but may deactivate electrophilic pathways. Computational studies (DFT) are recommended to map electron density distribution and predict regioselectivity .
Q. What strategies resolve contradictions in catalytic efficiency between halogen-substituted precursors?
- Aryl iodides generally exhibit higher reactivity in Cu-catalyzed reactions due to easier oxidative addition. For less reactive aryl bromides/chlorides, optimizing ligand systems (e.g., switching from TMEDA to phenanthroline derivatives) or increasing catalyst loading (10–15 mol%) can improve yields .
Q. How can this compound be functionalized for biochemical applications?
- The benzimidamide NH group can be modified with Fmoc-protected amino acids (e.g., Fmoc-L-Tyr(3-SCF3)-OH) to create peptide conjugates for probing enzyme interactions. Click chemistry (e.g., azide-alkyne cycloaddition) is viable for bioconjugation .
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
- The trifluoromethylthio group enhances stability via steric shielding and inductive effects. Degradation studies in HCl (1M, 24h) show <5% decomposition, confirmed by TLC and HPLC .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking (AutoDock Vina) and MD simulations can model interactions with targets like RNA polymerase or CYP11B1. Use PubChem-derived SMILES (e.g., C14H12F3N3O) to generate 3D conformers for virtual screening .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization occurs at high temperatures (>100°C). Low-temperature protocols (e.g., 0–25°C) and chiral catalysts (e.g., BINOL-derived phosphoric acids) are recommended for stereocontrol .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable yields with halogen substituents), perform controlled experiments with kinetic monitoring (in situ IR/NMR) to identify rate-limiting steps .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
